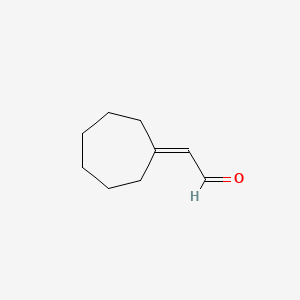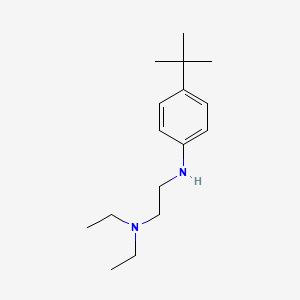
lithium;1,3-diethoxybenzene-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,3-diethoxybenzene-2-ide is an organolithium compound with the molecular formula C10H13LiO2 It is a derivative of benzene, where two hydrogen atoms are replaced by ethoxy groups and one hydrogen atom is replaced by a lithium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-diethoxybenzene-2-ide typically involves the reaction of 1,3-diethoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,3-diethoxybenzene-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides, acyl halides, and other reactive halogen compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield dihydro derivatives, and substitution can yield various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium;1,3-diethoxybenzene-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis
Propiedades
| 73680-01-0 | |
Fórmula molecular |
C10H13LiO2 |
Peso molecular |
172.2 g/mol |
Nombre IUPAC |
lithium;1,3-diethoxybenzene-2-ide |
InChI |
InChI=1S/C10H13O2.Li/c1-3-11-9-6-5-7-10(8-9)12-4-2;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
Clave InChI |
DUCBPBWZIXLJHA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCOC1=[C-]C(=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)


